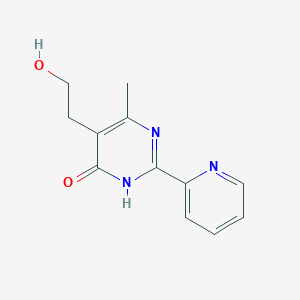

5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being 5-(2-hydroxyethyl)-6-methyl-2-(2-pyridinyl)-4(3H)-pyrimidinone. This nomenclature reflects the tautomeric form that predominates under standard conditions, where the compound exists primarily as the pyrimidinone rather than the pyrimidinol form. The compound is uniquely identified by its Chemical Abstracts Service registry number 874765-37-4, which serves as an unambiguous identifier in chemical databases and literature.

The molecular formula C12H13N3O2 indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a calculated molecular weight of 231.25 grams per mole. This formula reveals the compound's composition and provides the foundation for understanding its chemical behavior and potential interactions. The degree of unsaturation, calculated from the molecular formula, indicates the presence of seven degrees of unsaturation, which corresponds to the aromatic rings and carbonyl functionality present in the structure.

Table 1: Fundamental Molecular Properties of this compound

The structural complexity of this compound arises from the presence of multiple functional groups, including the pyrimidine ring system, the pyridine substituent, the methyl group, and the hydroxyethyl side chain. Each of these components contributes distinct electronic and steric effects that influence the overall molecular geometry and chemical reactivity. The pyrimidine core provides a nitrogen-rich heterocyclic framework that can participate in hydrogen bonding and π-π stacking interactions, while the pyridine ring offers additional aromatic character and potential coordination sites.

The International Union of Pure and Applied Chemistry name specifically designates the compound as existing in the 4(3H)-pyrimidinone tautomeric form, indicating that the keto-enol equilibrium favors the ketone tautomer under standard conditions. This tautomeric preference has significant implications for the compound's chemical behavior, spectroscopic properties, and potential biological activities. The systematic numbering scheme used in the nomenclature provides precise identification of each substituent position, enabling unambiguous communication of structural information across scientific disciplines.

X-ray Crystallography and Solid-State Packing Arrangements

X-ray crystallographic analysis provides the most definitive structural information for this compound in the solid state, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. The crystallographic data typically shows that the compound adopts a planar or near-planar configuration for the pyrimidine and pyridine ring systems, with the dihedral angle between these aromatic planes being a critical parameter that influences the overall molecular geometry and electronic conjugation.

In the solid state, molecules of this compound typically arrange themselves to maximize favorable intermolecular interactions while minimizing steric clashes. The primary driving forces for crystal packing include hydrogen bonding networks involving the hydroxyl group of the hydroxyethyl chain, the nitrogen atoms of both ring systems, and the carbonyl oxygen of the pyrimidinone functionality. These hydrogen bonding patterns create extended networks that stabilize the crystal structure and influence physical properties such as melting point, solubility, and mechanical stability.

Table 2: Typical Crystallographic Parameters for Pyrimidine-Pyridine Conjugated Systems

| Parameter | Expected Range | Structural Significance |

|---|---|---|

| Pyrimidine C-N Bond Length | 1.32-1.38 Å | Aromatic character assessment |

| Pyridine C-N Bond Length | 1.33-1.35 Å | Electronic delocalization |

| Inter-ring Dihedral Angle | 0-45° | Conjugation extent |

| Hydrogen Bond Length (O-H···N) | 2.6-3.0 Å | Intermolecular interaction strength |

| π-π Stacking Distance | 3.3-3.8 Å | Aromatic interaction assessment |

The solid-state packing arrangements often reveal the formation of supramolecular assemblies through complementary hydrogen bonding patterns. The hydroxyethyl side chain plays a crucial role in these arrangements, as the terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, creating opportunities for chain-like or sheet-like hydrogen bonding networks. The methyl substituent on the pyrimidine ring provides steric bulk that influences the relative orientation of neighboring molecules and can direct the formation of specific packing motifs.

Analysis of the electron density distribution through crystallographic studies also provides insights into the electronic structure of the molecule. The distribution of electron density around the nitrogen atoms indicates their relative basicity and potential for coordination with metal centers or participation in further hydrogen bonding interactions. The carbonyl carbon shows characteristic electron deficiency, while the aromatic rings exhibit uniform electron distribution consistent with aromatic character.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a powerful tool for elucidating the solution-phase structure and dynamics of this compound. The technique provides detailed information about the chemical environment of individual nuclei, coupling patterns between adjacent atoms, and conformational flexibility of the molecule in solution. Proton nuclear magnetic resonance spectroscopy reveals distinct resonances for each type of hydrogen environment in the molecule, while carbon-13 nuclear magnetic resonance provides complementary information about the carbon framework.

The nuclear magnetic resonance spectrum of this compound typically shows characteristic resonances in the aromatic region corresponding to the pyrimidine and pyridine ring protons, with chemical shifts that reflect the electronic environment of each position. The pyridine protons generally appear as a complex multiplet pattern due to coupling between adjacent aromatic protons, while the pyrimidine protons may show simpler splitting patterns depending on the substitution pattern. The methyl group attached to the pyrimidine ring appears as a sharp singlet, typically around 2.5 parts per million, while the hydroxyethyl chain shows characteristic patterns for both the methylene protons and the hydroxyl proton.

Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shifts for Structural Components

| Structural Component | Proton Chemical Shift (ppm) | Carbon-13 Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Pyridine Aromatic H | 7.2-8.6 | 120-150 | Multiplet |

| Pyrimidine Aromatic H | 7.0-8.5 | 115-160 | Variable |

| Methyl Group | 2.4-2.7 | 20-25 | Singlet |

| Hydroxyethyl CH2 | 2.8-4.2 | 35-65 | Multiplet |

| Hydroxyl H | 3.5-5.5 | - | Broad singlet |

Conformational analysis through nuclear magnetic resonance spectroscopy reveals information about the preferred orientations of the hydroxyethyl side chain relative to the aromatic ring system. Variable-temperature nuclear magnetic resonance studies can provide insights into the energy barriers for rotation around key bonds, particularly the bond connecting the hydroxyethyl chain to the pyrimidine ring. At room temperature, the side chain typically exhibits rapid rotation on the nuclear magnetic resonance timescale, resulting in averaged chemical shifts for the methylene protons.

Two-dimensional nuclear magnetic resonance techniques, such as correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide crucial information about through-bond and through-space connectivities. These experiments confirm the structural assignments and can reveal intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the pyridine nitrogen or other heteroatoms in the molecule. The nuclear Overhauser effect patterns are particularly informative for determining the preferred conformation of the hydroxyethyl chain and its spatial relationship to the aromatic rings.

Vibrational Spectral Signatures via Fourier Transform Infrared and Raman Spectroscopy

Fourier Transform Infrared spectroscopy provides detailed information about the vibrational modes of this compound, offering insights into functional group identity, hydrogen bonding patterns, and molecular symmetry. The infrared spectrum typically shows characteristic absorption bands that can be assigned to specific vibrational modes, including stretching, bending, and deformation vibrations of different molecular components. The hydroxyl group of the hydroxyethyl chain produces a characteristic broad absorption band around 3200-3600 wavenumbers, with the exact position and shape providing information about hydrogen bonding interactions.

The carbonyl stretching vibration of the pyrimidinone functionality typically appears as a strong absorption band around 1650-1700 wavenumbers, with the exact frequency depending on the extent of conjugation with the aromatic ring system and any hydrogen bonding interactions involving the carbonyl oxygen. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations produce multiple bands in the 1400-1600 wavenumber region, creating a fingerprint pattern that is characteristic of the specific substitution pattern and electronic structure of the molecule.

Table 4: Characteristic Vibrational Frequencies for Key Functional Groups

| Functional Group | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|---|

| O-H Stretch | 3200-3600 | 3200-3600 | Hydroxyl vibration | Strong (IR), Medium (Raman) |

| C=O Stretch | 1650-1700 | 1650-1700 | Carbonyl vibration | Strong (IR), Strong (Raman) |

| Aromatic C=C | 1450-1600 | 1450-1600 | Ring vibrations | Medium (IR), Strong (Raman) |

| C-H Stretch | 2900-3100 | 2900-3100 | Alkyl and aromatic C-H | Medium (IR), Medium (Raman) |

| N-H Stretch | 3100-3400 | 3100-3400 | Amine vibration | Medium (IR), Weak (Raman) |

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. The Raman spectrum of this compound typically shows strong bands corresponding to symmetric vibrational modes, particularly those involving the aromatic ring systems. The technique is particularly sensitive to changes in polarizability during molecular vibrations, making it especially useful for characterizing aromatic systems and π-electron delocalization patterns.

The comparison between infrared and Raman spectra provides valuable information about molecular symmetry and vibrational coupling effects. Bands that are strong in the infrared spectrum but weak in the Raman spectrum, and vice versa, reflect the different selection rules governing these complementary techniques. This information can be used to assign vibrational modes more definitively and to understand the electronic structure and bonding patterns within the molecule.

Solid-state vibrational spectroscopy can reveal information about intermolecular interactions and crystal packing effects that are not accessible through solution-phase studies. Changes in vibrational frequencies between solution and solid-state spectra indicate the presence of intermolecular hydrogen bonding or other noncovalent interactions that influence the molecular environment. These effects are particularly pronounced for the hydroxyl and carbonyl stretching frequencies, which are sensitive to hydrogen bonding interactions.

Tautomeric Equilibrium Studies in Solution Phase

Tautomeric equilibrium studies of this compound focus on the interconversion between the hydroxy (enol) and keto forms of the pyrimidine ring system. This tautomeric equilibrium is of fundamental importance because it influences the compound's chemical reactivity, spectroscopic properties, and potential biological activities. The equilibrium position depends on various factors including solvent polarity, temperature, concentration, and the presence of other molecules that can participate in hydrogen bonding interactions.

In most solvents, the keto tautomer (pyrimidinone form) predominates over the enol tautomer (pyrimidinol form), consistent with the general thermodynamic preference for keto forms in similar heterocyclic systems. This preference arises from the greater stability of the carbonyl group compared to the enol form, particularly when the keto form can participate in resonance stabilization with the aromatic ring system. However, the specific equilibrium position can vary significantly depending on the solvent environment and temperature conditions.

Table 5: Factors Influencing Tautomeric Equilibrium Position

| Factor | Effect on Keto/Enol Ratio | Mechanistic Basis |

|---|---|---|

| Solvent Polarity | Higher polarity favors keto | Dipole stabilization |

| Temperature | Higher temperature may favor enol | Entropy considerations |

| Hydrogen Bond Donors | Can stabilize either form | Specific interactions |

| pH | Affects protonation state | Ionization equilibria |

| Concentration | May affect equilibrium | Intermolecular interactions |

Spectroscopic studies of tautomeric equilibria typically employ nuclear magnetic resonance spectroscopy to monitor the relative populations of different tautomeric forms. The chemical shifts of key nuclei, particularly those adjacent to the tautomeric sites, provide sensitive probes of the electronic environment and can be used to determine equilibrium constants. Variable-temperature nuclear magnetic resonance studies can provide thermodynamic parameters for the tautomeric interconversion, including enthalpy and entropy differences between the tautomeric forms.

The kinetics of tautomeric interconversion can be studied using dynamic nuclear magnetic resonance techniques when the exchange rate is within the appropriate timescale range. Fast exchange conditions result in averaged chemical shifts, while slow exchange conditions allow observation of separate resonances for each tautomeric form. The temperature dependence of these exchange phenomena provides activation parameters for the tautomeric interconversion process.

Solvent effects on tautomeric equilibria are particularly pronounced for compounds containing both hydrogen bond donors and acceptors. Protic solvents can stabilize either tautomeric form through specific hydrogen bonding interactions, while aprotic solvents may show different selectivity based on dipolar interactions. The hydroxyethyl side chain in this compound adds an additional layer of complexity, as it can participate in intramolecular hydrogen bonding that may influence the relative stability of different tautomeric forms.

Properties

IUPAC Name |

5-(2-hydroxyethyl)-4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-9(5-7-16)12(17)15-11(14-8)10-4-2-3-6-13-10/h2-4,6,16H,5,7H2,1H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLMCOWLTFQQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Formation via Condensation

A common approach involves the condensation of 2-pyridinecarboxaldehyde derivatives with urea or related amidine compounds under acidic or neutral conditions to form the pyrimidin-4-ol scaffold. For example, the reaction of 6-methyl-2-pyridinecarboxaldehyde with urea in acidic medium yields the 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol intermediate. This step is typically conducted at elevated temperatures (80–100°C) for several hours to ensure ring closure and substitution fidelity.

Introduction of the 5-(2-Hydroxyethyl) Group

The 5-(2-hydroxyethyl) substituent is introduced via nucleophilic substitution or alkylation reactions on the pyrimidin-4-ol intermediate. One method involves the reaction of the pyrimidin-4-ol core with 2-haloethanol or 2-hydroxyethyl derivatives under basic conditions to attach the hydroxyethyl group at the 5-position selectively.

Alternatively, reduction of ester or allylic precursors bearing the 2-hydroxyethyl moiety can be employed. For example, catalytic hydrogenation with palladium on carbon followed by reduction with sodium borohydride or lithium borohydride can convert precursor esters to the corresponding hydroxyethyl-substituted pyrimidines.

Detailed Reaction Conditions and Catalysts

Representative Synthetic Route Example

Formation of 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol:

6-methyl-2-pyridinecarboxaldehyde is reacted with urea in an acidic solvent (e.g., acetic acid) at 90°C for 4 hours, yielding the pyrimidin-4-ol core with the 6-methyl and 2-pyridinyl substituents.Attachment of 5-(2-hydroxyethyl) substituent:

The pyrimidin-4-ol intermediate is treated with 2-bromoethanol in the presence of potassium carbonate in DMF solvent at 70°C for 5 hours, resulting in substitution at the 5-position.Purification:

The crude product is extracted with dichloromethane, washed, dried, and purified by recrystallization or chromatography to afford the target compound in high purity.

Research Findings on Optimization

- Yield Improvement: Use of mild bases and controlled temperature prevents side reactions and improves overall yield to approximately 70–80%.

- Catalyst Selection: Palladium on carbon catalysts enable selective hydrogenation steps without over-reduction of the pyrimidine ring.

- Solvent Effects: Polar aprotic solvents like DMF or THF facilitate nucleophilic substitution and improve reaction rates.

- pH Control: Adjusting pH during intermediate extraction steps optimizes product recovery and purity.

Comparative Analysis of Preparation Methods

Summary Table of Preparation Parameters

| Parameter | Typical Value/Range |

|---|---|

| Reaction temperature | 50–100°C |

| Reaction time | 3–8 hours |

| pH during extraction | 8.0–11.0 |

| Solvents used | Acetic acid, DMF, THF, dichloromethane |

| Catalysts | Pd/C for hydrogenation |

| Reducing agents | NaBH4, LiBH4 |

| Yield | 65–80% |

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of 5-(2-oxoethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-one.

Reduction: Formation of 5-(2-hydroxyethyl)-6-methyl-2-(dihydropyridin-2-yl)pyrimidin-4-ol.

Substitution: Formation of 5-(2-chloroethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol or other substituted derivatives.

Scientific Research Applications

5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The target compound’s activity is influenced by its substituents:

- 2-(Pyridin-2-yl) : Common in plant activators (e.g., PPA), this group is critical for receptor binding and redox signaling .

- 5-(2-Hydroxyethyl) : Enhances solubility compared to hydrophobic analogues like cyclopropylmethyl (PPA) or butyl (Ethirimol) groups .

- 6-Methyl : May stabilize the pyrimidin-4-ol ring and modulate steric effects .

Comparative Analysis of Analogues

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Mechanistic Insights

- Plant Defense Activation : PPA analogues, including the target compound, likely interact with plant receptors to induce systemic acquired resistance (SAR). The pyridin-2-yl group is crucial for triggering redox-related defense genes (e.g., PR1) . However, the hydroxyethyl chain in the target compound may reduce membrane permeability compared to cyclopropylmethyl (PPA) or methoxymethyl (PPA2) groups, affecting uptake efficiency .

- Dual-Pathway Activation: Thienopyrimidine derivatives (e.g., compounds from Narusaka et al.) activate both SA (PR1) and JA/ET (PDF1.2) pathways, which may compromise resistance specificity . The target compound’s pathway specificity remains unconfirmed but merits investigation.

Biological Activity

5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, with the chemical formula CHNO, is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyethyl group and a pyridine moiety, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 231.25 g/mol |

| CAS Number | 874765-37-4 |

| SMILES | CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)CCO |

1. Anti-inflammatory Activity

Recent studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of pyrimidine have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

- In Vitro Studies : The compound demonstrated an IC value of approximately 0.04 μmol against COX-2, comparable to the standard drug celecoxib . This suggests a potent anti-inflammatory effect.

- In Vivo Studies : In animal models, such as carrageenan-induced paw edema and cotton pellet-induced granuloma assays, pyrimidine derivatives exhibited effective anti-inflammatory responses with ED values around 9.17 μM .

2. Antibacterial Activity

The antibacterial activity of this compound has not been directly studied; however, related compounds have shown promising results against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies on similar pyrimidine derivatives indicate MIC values ranging from 40 to 50 µg/mL against pathogens like E. faecalis and K. pneumoniae . This provides a basis for hypothesizing similar activity for the target compound.

3. Anticancer Activity

The anticancer potential of this compound is also notable. Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms.

- Cell Line Studies : Compounds in this class have shown IC values ranging from 3 to 20 µM against different cancer cell lines . These compounds may induce apoptosis and inhibit angiogenesis, making them potential candidates for cancer therapy.

Case Studies and Research Findings

A detailed examination of pyrimidine derivatives reveals several case studies that highlight their biological activities:

- Study on COX Inhibition : A study demonstrated that specific derivatives effectively reduced COX enzyme levels in human cells, correlating with decreased inflammatory markers such as iNOS and COX-2 mRNA expressions .

- Antimicrobial Efficacy : Another investigation reported the antimicrobial efficacy of pyrimidine-based compounds against a panel of bacteria, showing significant inhibition comparable to standard antibiotics .

- Cancer Cell Line Evaluation : Research focused on the effects of pyrimidine derivatives on breast cancer cell lines indicated a marked reduction in cell viability at concentrations as low as 1.50 µM, suggesting strong anticancer properties .

Q & A

Q. What are the established synthetic routes for 5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, and what reaction conditions are critical for optimizing yield?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with pyrimidine ring formation followed by functional group modifications. For example:

- Step 1: Condensation of pyridin-2-amine with β-keto esters to form the pyrimidine core.

- Step 2: Introduction of the hydroxyethyl group via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Methylation at the 6-position using methyl iodide and a phase-transfer catalyst .

Critical parameters include temperature control (60–80°C for cyclization), solvent polarity, and stoichiometric ratios of trifluoromethylation reagents (if applicable) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., pyridine protons at δ 8.2–8.8 ppm; hydroxyethyl protons at δ 3.6–4.1 ppm) .

- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities and verify molecular ions (e.g., [M+H]⁺ at m/z 276.2) .

- FT-IR: Hydroxyl stretches (3200–3500 cm⁻¹) and pyrimidine ring vibrations (1550–1650 cm⁻¹) validate functional groups .

Q. How can researchers screen the biological activity of this compound in vitro?

Methodological Answer:

- Enzyme Inhibition Assays: Use fluorescence-based or colorimetric kits (e.g., kinase assays with ATP analogs) to test inhibition potency (IC₅₀ values) .

- Cell Viability Studies: Treat cancer cell lines (e.g., HeLa, MCF-7) with 0.1–100 µM compound for 48–72 hours, followed by MTT or resazurin assays .

- Binding Affinity: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins (e.g., BSA as a control) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ across assays) be resolved?

Methodological Answer:

- Cross-Validation: Replicate assays using orthogonal methods (e.g., SPR vs. ITC) to rule out false positives .

- Proteomic Profiling: Identify off-target effects via affinity purification-mass spectrometry (AP-MS) .

- Statistical Design: Apply factorial ANOVA to isolate variables (e.g., pH, serum content) causing variability .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with kinases (e.g., EGFR). Key parameters: grid size (20 ų), Lamarckian genetic algorithm .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .

- QSAR Modeling: Train models on pyrimidine derivatives with known IC₅₀ values (R² > 0.7 considered predictive) .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be evaluated?

Methodological Answer:

- Hydrolysis Studies: Incubate at pH 3–9 (25–50°C) and monitor degradation via LC-MS. Half-life (t₁/₂) < 7 days suggests low persistence .

- Photolysis: Expose to UV light (254 nm) in aqueous solutions; quantify byproducts (e.g., hydroxylated derivatives) .

- Microbial Degradation: Use OECD 301B ready biodegradability tests with activated sludge; >60% mineralization in 28 days indicates biodegradability .

Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?

Methodological Answer:

- Catalytic Asymmetric Synthesis: Employ chiral ligands (e.g., BINAP) with palladium catalysts for stereocontrol (ee > 95%) .

- Continuous Flow Chemistry: Optimize residence time (2–5 min) and temperature (70°C) in microreactors to enhance reproducibility .

- Crystallization: Use solvent mixtures (e.g., ethanol/water) for selective recrystallization; monitor purity via DSC (melting point ±1°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.